5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-prop-2-enyl-2H-pyrrol-3-one
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Overview
Description
The compound with the identifier “5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-prop-2-enyl-2H-pyrrol-3-one” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for compounds like 5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-prop-2-enyl-2H-pyrrol-3-one typically involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-prop-2-enyl-2H-pyrrol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-prop-2-enyl-2H-pyrrol-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-prop-2-enyl-2H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-prop-2-enyl-2H-pyrrol-3-one include those with comparable chemical structures and properties. Examples of similar compounds include:
CID 2632: A cephalosporin antibiotic.
CID 6540461: Another cephalosporin with antibacterial activity.
CID 5362065: A compound with similar functional groups and reactivity.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chemical properties, which may confer distinct biological activities or industrial applications. This uniqueness can be attributed to its specific molecular structure, functional groups, and reactivity patterns.
Properties
IUPAC Name |
5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-prop-2-enyl-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-3-4-14-5-8(15)9(10(14)12)11-13-7(2)6-16-11/h3,6H,1,4-5,12H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHHSUXAAKXMGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=C(N(CC2=O)CC=C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)C2=C(N(CC2=O)CC=C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.